N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride
Description
Properties
Molecular Formula |
C17H24Cl2N4O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[(5,5-dimethylmorpholin-2-yl)methyl]-3-phenylimidazole-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H22N4O2.2ClH/c1-17(2)11-23-14(9-20-17)8-19-16(22)15-10-18-12-21(15)13-6-4-3-5-7-13;;/h3-7,10,12,14,20H,8-9,11H2,1-2H3,(H,19,22);2*1H |
InChI Key |
RCNSPHNNVQWPJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)CNC(=O)C2=CN=CN2C3=CC=CC=C3)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Acid-Base Reactivity
The compound exhibits acid-base behavior due to its morpholine and imidazole moieties:
-
Morpholine Ring : The tertiary amine in the 5,5-dimethylmorpholine group can act as a weak base, accepting protons under acidic conditions.
-
Imidazole Ring : The imidazole nitrogen undergoes protonation-deprotonation depending on pH, with pKa values typically between 6.0–7.0 for analogous structures .
Example Reaction :
This equilibrium is critical for solubility modulation in aqueous environments.
Hydrolysis of the Carboxamide Group
The carboxamide functional group is susceptible to hydrolysis under acidic or basic conditions:
Reaction monitoring via HPLC or TLC confirms product formation. Hydrolysis rates depend on temperature and catalyst presence.
Nucleophilic Substitution at the Carbonyl Carbon
The electrophilic carbonyl carbon in the carboxamide participates in nucleophilic substitution reactions:
-
With Amines : Forms substituted ureas or thioureas.
-
With Alcohols : Produces ester derivatives under Mitsunobu or Steglich conditions.
Example :
Yields depend on steric hindrance from the 5,5-dimethylmorpholine group.
Stability and Degradation
The compound demonstrates stability under standard laboratory conditions but degrades via:
-
Thermal Decomposition : Above 200°C, yielding aromatic byproducts.
-
Photolysis : UV exposure leads to imidazole ring cleavage.
Degradation Pathways :
Biological Interactions
While not strictly a chemical reaction, the compound interacts with biological targets:
-
Enzyme Inhibition : Binds to kinases via hydrogen bonding with the carboxamide and morpholine groups.
-
Receptor Modulation : The imidazole ring facilitates π-π stacking in receptor pockets.
Scientific Research Applications
N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride is a synthetic compound featuring a morpholine ring and an imidazole moiety, making it of interest in medicinal chemistry. The dihydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological applications. This compound is characterized by a 5,5-dimethylmorpholine group attached to a phenyl-substituted imidazole.
Potential Applications
- Anticancer Agent this compound has shown potential biological activities, particularly in the context of treating specific types of leukemia. Preliminary studies suggest that this compound may inhibit certain pathways involved in cancer cell proliferation, although detailed pharmacological profiles are still under investigation. Its unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.
- Drug Design and Development Its structural properties may lend themselves to applications in drug design and development, especially for compounds targeting similar biological pathways.
Reactivity and Synthesis
The compound's reactivity can be attributed to the presence of functional groups such as the carboxamide and imidazole. It may undergo typical reactions associated with amides, such as hydrolysis under acidic or basic conditions, and can participate in nucleophilic substitutions due to the electrophilic nature of the carbonyl carbon in the carboxamide group. Additionally, the imidazole ring can engage in protonation-deprotonation reactions depending on the pH of the environment.
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. Early investigations may involve radioligand binding assays, cell-based assays, and enzyme inhibition assays, providing insights into its therapeutic potential and safety profile.
Structural and Functional Similarities
Several compounds share structural or functional similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-phenyl-1H-imidazole-1-carboxamide | Contains an imidazole ring and a phenyl group | Potential anti-inflammatory properties |
| 2-(4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole | Contains multiple aromatic rings and sulfur functionality | Anticancer activity against various cell lines |
| N-[6-(cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methylbenzamide | Features a morpholine ring connected to a pyridine | Activity against myeloid leukemia |
Mechanism of Action
The mechanism of action of N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs from the literature:
Key Observations :
- Substituents : The morpholinylmethyl group in the target enhances solubility and introduces rigidity, contrasting with the lipophilic chloromethyl () or reactive nitro groups ().
- Salt Form : The dihydrochloride salt improves bioavailability compared to neutral analogs (e.g., and ).
Physicochemical and ADME Profiles
Notes
- Limitations : Direct comparative pharmacological data are unavailable; analysis is inferred from structural analogs.
This comparison highlights the target compound’s unique balance of solubility, stability, and functional group diversity, positioning it as a promising candidate for therapeutic development.
Biological Activity
N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a complex structure that includes an imidazole ring, which is known for its diverse biological activities. The presence of the morpholine group enhances its solubility and pharmacokinetic properties. The molecular formula for this compound is C14H19Cl2N3O, and it has a molecular weight of approximately 320.22 g/mol.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(substituted) imidazole | E. coli | 20 |
| N-(substituted) imidazole | S. aureus | 18 |
| Standard Antibiotic (e.g., Streptomycin) | Various | 28 |
2. Anticancer Activity
Imidazole derivatives are also noted for their anticancer properties. A study highlighted the ability of certain imidazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A recent study evaluated the anticancer effects of N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole on human cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity against several cancer types.
3. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways, with studies reporting reductions in pro-inflammatory cytokines in vitro. This suggests a possible therapeutic role in treating inflammatory diseases.
The mechanisms by which N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole exerts its biological effects are multifaceted:
- Enzyme Inhibition: The imidazole ring can interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation: The compound may act on specific receptors (e.g., GABA receptors), influencing neurotransmission and cellular signaling.
- Antioxidant Activity: Some studies suggest that imidazole derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress.
Research Findings and Future Directions
Recent literature emphasizes the need for further research into the pharmacodynamics and pharmacokinetics of N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for developing effective therapeutic strategies.
Future Research Areas:
- Exploration of combination therapies with existing anticancer agents.
- Investigation into the compound's effects on different cancer types and stages.
- Development of novel formulations to enhance bioavailability.
Q & A
Basic: What are the key synthetic strategies for preparing N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Friedel-Crafts acylation to introduce aryl groups (e.g., 1,2-dichlorobenzene) using AlCl₃ catalysis .
- Nucleophilic substitution for morpholine ring formation: 5,5-dimethylmorpholine derivatives are synthesized via base-mediated cyclization (e.g., K₂CO₃ in DMF) .
- Amide coupling : Carboxamide formation via activation of carboxylic acids (e.g., SOCl₂ for acid chloride generation) followed by reaction with amines .
- Dihydrochloride salt preparation : Treatment with HCl in polar solvents (e.g., iPrOH) to improve stability .
Example Reaction Table (Adapted from ):
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| Acylation | AlCl₃, 1,2-dichlorobenzene, 80°C | Introduce aryl ketone | 65–75 |
| Ring Closure | Hydrazine hydrate, DMF, 120°C | Form imidazole core | 50–60 |
| Salt Formation | HCl gas, iPrOH, RT | Stabilize product | 85–90 |
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for morpholine (δ 3.2–3.8 ppm, CH₂-N), imidazole (δ 7.0–8.5 ppm, aromatic protons), and carboxamide (δ 6.5–7.5 ppm, NH) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Chromatography :
- Elemental Analysis : Validate C, H, N, Cl content (e.g., ±0.3% deviation) .
Advanced: How to resolve contradictions in reaction yields during scale-up?
Methodological Answer:
Common issues include solvent polarity effects and catalyst deactivation :
- Optimize solvent systems : Replace DMF with DMAc or NMP for higher thermal stability .
- Catalyst screening : Test Raney nickel vs. Pd/C for nitro reductions; Raney nickel improves reproducibility in hydrazine-mediated steps .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
